molecular formula C14H16FN B2359403 3-cyclohexyl-5-fluoro-1H-indole CAS No. 1698686-63-3

3-cyclohexyl-5-fluoro-1H-indole

Cat. No.: B2359403
CAS No.: 1698686-63-3
M. Wt: 217.287
InChI Key: FCOHNWVSUIFHGR-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

Indole derivatives are a prominent class of compounds in medicinal chemistry, recognized for their extensive biological activities and therapeutic potential. nih.gov This versatile scaffold is a key structural component in numerous FDA-approved drugs, highlighting its importance in treating a wide range of diseases. mdpi.com The significance of indole derivatives stems from their ability to interact with diverse biological targets, including enzymes and receptors. mdpi.combenthamdirect.com

The indole nucleus is a "privileged structure," meaning it can serve as a versatile template for the design of ligands for various receptors. benthamdirect.comeurekaselect.com This adaptability has led to the development of indole-based drugs with a wide spectrum of therapeutic applications, including:

Anticancer agents: Indole derivatives have shown promise in oncology by targeting key biological pathways involved in cancer progression, such as tubulin polymerization, protein kinases, and histone deacetylases. mdpi.comnih.gov

Antimicrobial agents: The emergence of antibiotic-resistant bacteria has spurred research into new antimicrobial compounds, with indole derivatives demonstrating potent activity against various pathogens. mdpi.com

Anti-inflammatory agents: Novel indole derivatives have been identified that can modulate key inflammatory pathways, offering potential treatments for chronic inflammatory diseases. mdpi.com

Antiviral agents: The design of indole-containing drugs to combat viral infections is an active area of research. researchgate.netnih.gov

Neuroprotective agents: Indole-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov

The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This has enabled medicinal chemists to fine-tune the pharmacological properties of indole derivatives to enhance their efficacy and selectivity.

Rationale for Investigating 3-Cyclohexyl-5-fluoro-1H-indole within the Indole Chemical Space

The specific compound, this compound, represents a compelling area of investigation within the vast chemical space of indole derivatives. The rationale for its study is rooted in the strategic combination of its structural features: the indole core, a cyclohexyl group at the 3-position, and a fluorine atom at the 5-position.

The combination of these substituents on the indole scaffold presents a unique opportunity to explore novel structure-activity relationships and potentially develop new therapeutic agents with improved properties. While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the individual components and their known effects in other indole derivatives provide a strong basis for its investigation.

Overview of Current Research Trajectories for Novel Indole Architectures

Current research in the field of indole chemistry is vibrant and multifaceted, with several key trajectories aimed at the development of novel and more effective therapeutic agents.

One major focus is on the synthesis of novel indole derivatives with diverse substitution patterns. organic-chemistry.org Organic chemists are continuously developing new and efficient synthetic methods to access a wider range of functionalized indoles. rsc.orgresearchgate.net This includes the development of more environmentally friendly and sustainable synthetic approaches. rsc.org

Another significant trend is the design of multi-target-directed ligands (MTDLs) . This strategy involves creating single molecules that can interact with multiple biological targets simultaneously, which can be particularly beneficial for treating complex diseases like Alzheimer's. nih.gov

Furthermore, there is a growing interest in the synthesis of indole-based natural product analogues . Many natural products containing the indole scaffold exhibit potent biological activities, and synthesizing their analogues allows for the optimization of their therapeutic properties and the elucidation of their mechanisms of action.

The exploration of new therapeutic applications for indole derivatives also remains a priority. Researchers are investigating the potential of these compounds in areas such as antiviral therapy, particularly against challenging viruses. nih.govnih.gov

Finally, a deeper understanding of the structure-activity relationships (SAR) of indole derivatives is crucial for rational drug design. By systematically modifying the indole scaffold and evaluating the effects on biological activity, researchers can identify the key structural features required for optimal therapeutic efficacy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h6-10,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHNWVSUIFHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexyl 5 Fluoro 1h Indole

Retrosynthetic Analysis of 3-Cyclohexyl-5-fluoro-1H-indole

A logical retrosynthetic analysis of this compound suggests a disconnection of the indole (B1671886) ring and the cyclohexyl group. The most common and versatile approach for the formation of the indole nucleus is the Fischer indole synthesis. This strategy involves the condensation of a substituted phenylhydrazine with a ketone or an aldehyde. Therefore, the target molecule can be disconnected into 4-fluorophenylhydrazine and cyclohexanecarboxaldehyde as the key precursors. This disconnection is strategically advantageous as both precursors are commercially available or can be synthesized through well-established methods.

Another key disconnection strategy involves the introduction of the cyclohexyl group at the C3 position of a pre-formed 5-fluoroindole (B109304) core. This can be envisioned through a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride, followed by a reduction of the resulting ketone to the cyclohexyl group. This approach offers flexibility in the later stages of the synthesis.

Synthesis and Optimization of Key Precursors

The successful synthesis of this compound heavily relies on the efficient preparation of its key precursors: 4-fluorophenylhydrazine and cyclohexanecarboxaldehyde.

4-Fluorophenylhydrazine: This precursor is typically synthesized from 4-fluoroaniline (B128567). The synthesis involves a diazotization reaction followed by a reduction of the resulting diazonium salt. Optimization of this process focuses on controlling the reaction temperature and pH to maximize yield and purity. For instance, using sodium pyrosulfite as the reducing agent under controlled pH (7-9) and temperature (10-35°C) conditions has been shown to produce 4-fluorophenylhydrazine with high purity (>98%) and in good yield. google.com

PrecursorStarting MaterialKey ReagentsReaction ConditionsPurity
4-Fluorophenylhydrazine4-Fluoroaniline1. NaNO2, HCl 2. Na2S2O5Diazotization at 0-5°C; Reduction at 10-35°C, pH 7-9>98%

Cyclohexanecarboxaldehyde: A variety of methods are available for the synthesis of cyclohexanecarboxaldehyde. These include the hydroformylation of cyclohexene, the oxidation of cyclohexylmethanol, and the reduction of cyclohexanecarbonyl chloride. orgsyn.org The choice of method often depends on the desired scale and available starting materials. For laboratory-scale synthesis, the oxidation of cyclohexylmethanol using mild oxidizing agents is a common approach. Optimization of this reaction involves the selection of the appropriate oxidant and reaction conditions to minimize over-oxidation to the carboxylic acid.

PrecursorStarting MaterialKey Reagents/MethodKey Optimization Parameters
CyclohexanecarboxaldehydeCyclohexeneHydroformylation (e.g., Rh catalyst, CO/H2)Catalyst loading, pressure, temperature
CyclohexanecarboxaldehydeCyclohexylmethanolOxidation (e.g., PCC, Swern oxidation)Choice of oxidant, temperature control
CyclohexanecarboxaldehydeCyclohexanecarbonyl chlorideReduction (e.g., LiAlH(OtBu)3)Stoichiometry of reducing agent, temperature

Established Synthetic Routes to the 1H-Indole Core Incorporating the 5-Fluoro Moiety

Several robust methods exist for the construction of the indole ring system, with a few being particularly amenable to the synthesis of 5-fluoroindoles.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis remains a cornerstone for indole formation due to its versatility and broad substrate scope. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. In the context of this compound, the reaction between 4-fluorophenylhydrazine and cyclohexanecarboxaldehyde would be the key step.

The choice of acid catalyst is crucial for the efficiency of the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. The reaction conditions, such as temperature and solvent, are optimized to favor the cyclization and minimize side reactions.

Palladium-Catalyzed Cyclization Approaches for Indole Ring Formation

In recent years, palladium-catalyzed methods have emerged as powerful alternatives for indole synthesis. These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical Fischer indole synthesis. One such approach involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne, followed by an intramolecular cyclization. While not a direct route to the title compound from the primary precursors, it represents a viable strategy for constructing the 5-fluoroindole core, which could then be functionalized at the C3 position.

Other Prominent Indole Synthesis Protocols Applicable to 5-Fluoroindoles

Besides the Fischer synthesis, other named reactions are also applicable for the synthesis of 5-fluoroindoles, each with its own advantages and limitations.

Leimgruber-Batcho Indole Synthesis: This method is particularly useful for the large-scale production of indoles. It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. wikipedia.org This method is known for its high yields and mild conditions. wikipedia.org

Bischler-Möhlau Indole Synthesis: This reaction involves the cyclization of an α-arylamino-ketone in the presence of an acid catalyst. While historically significant, this method can suffer from harsh reaction conditions and the formation of regioisomeric mixtures.

Synthesis MethodKey Starting MaterialsGeneral Reaction ConditionsAdvantagesDisadvantages
Fischer Indole SynthesisPhenylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis), elevated temperaturesVersatile, wide substrate scopeCan require harsh conditions, potential for side reactions
Leimgruber-Batcho Synthesiso-Nitrotoluene, Formamide acetalReductive cyclization (e.g., Raney Ni, H₂)High yields, mild conditions, scalableRequires specific starting materials
Bischler-Möhlau Synthesisα-Arylamino-ketoneAcid catalyst, high temperaturesAccess to specific substitution patternsHarsh conditions, potential for regioisomers

Stereoselective Introduction and Functionalization of the 3-Cyclohexyl Group

The introduction of the cyclohexyl group at the C3 position of the 5-fluoroindole core is a critical step in the synthesis of the target molecule. A plausible and efficient method to achieve this is through a two-step sequence involving Friedel-Crafts acylation followed by reduction.

The Friedel-Crafts acylation of 5-fluoroindole with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would introduce the cyclohexanoyl group at the electron-rich C3 position of the indole ring. nih.gov This reaction is a classic example of electrophilic aromatic substitution on the indole nucleus.

Following the acylation, the resulting 3-cyclohexanoyl-5-fluoro-1H-indole can be reduced to the target this compound. Several reduction methods can be employed for this transformation, including the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid). The choice of reduction method would depend on the compatibility with other functional groups in the molecule.

Currently, the direct stereoselective introduction of a cyclohexyl group at the C3 position of an indole in a single step is a challenging synthetic problem. The development of such a method would be a significant advancement in the synthesis of this class of compounds.

Derivatization Strategies for this compound

The derivatization of this compound can be approached through several key synthetic routes, allowing for the introduction of a wide range of functional groups. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

The nitrogen atom of the indole ring is a common site for derivatization. N-alkylation and N-acylation reactions can significantly alter the compound's properties, including its polarity, solubility, and ability to engage in hydrogen bonding.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved using various alkylating agents in the presence of a base. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN). The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the use of a strong base like NaH ensures complete deprotonation of the indole nitrogen, facilitating the subsequent nucleophilic attack on the alkyl halide.

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1Methyl IodideNaHDMF2592
2Ethyl BromideK2CO3MeCN8085
3Benzyl BromideCs2CO3DMF6088
4Propargyl BromideNaHTHF2578

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen, typically forming an amide linkage. This can be accomplished using acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, or by using thioesters as the acyl source. N-acylation can serve to protect the indole nitrogen or to introduce specific functionalities. For example, N-benzoylation can be achieved using benzoyl chloride in the presence of pyridine.

EntryAcylating AgentBaseSolventTemperature (°C)Yield (%)
1Acetyl ChloridePyridineCH2Cl20-2595
2Benzoyl ChlorideTriethylamineTHF2590
3Acetic AnhydrideSodium AcetateAcetic Acid10082

The cyclohexyl group at the 3-position offers another avenue for derivatization. Functionalization of this aliphatic ring can introduce new pharmacophores or points for further conjugation.

Oxidation: The cyclohexyl ring can be oxidized to introduce carbonyl or hydroxyl functionalities. One common method is the oxidation of a benzylic-like position on the cyclohexyl ring if one were available, though in this case, direct C-H oxidation is required. Radical-based oxidation using reagents like N-hydroxyphthalimide (NHPI) as a catalyst in the presence of a co-oxidant can lead to the formation of cyclohexanone or cyclohexanol derivatives. The reaction conditions can be tuned to favor the formation of either the ketone or the alcohol.

EntryOxidizing SystemProductTemperature (°C)Selectivity (%)
1O2, NHPI, Co(OAc)2Cyclohexanone derivative10085 (ketone)
2m-CPBACyclohexanol derivative2590 (alcohol)

Halogenation: Radical halogenation of the cyclohexyl ring can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction introduces a halogen atom, which can then serve as a handle for further nucleophilic substitution or cross-coupling reactions. The selectivity of the halogenation can be influenced by the reaction conditions.

EntryHalogenating AgentInitiatorSolventProduct
1NBSAIBNCCl4Bromocyclohexyl derivative
2SO2Cl2Benzoyl PeroxideBenzene (B151609)Chlorocyclohexyl derivative

Introducing additional aryl or heteroaryl groups onto the indole ring can significantly expand the chemical space and lead to compounds with novel properties. This can be achieved through various cross-coupling reactions or by directed metalation strategies.

Directed Ortho-Metalation (DoM): By first protecting the indole nitrogen with a suitable directing group (e.g., a carbamate or a triisopropylsilyl group), it is possible to direct lithiation to the C4 or C6 positions of the indole ring. The resulting organolithium species can then be quenched with an electrophile, such as an aryl or heteroaryl halide, to introduce the desired substituent.

Palladium-Catalyzed Cross-Coupling Reactions: If a halogen is present on the indole ring (e.g., at the 4, 6, or 7-position), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination can be employed. The Suzuki-Miyaura reaction allows for the formation of C-C bonds with aryl or heteroaryl boronic acids, while the Buchwald-Hartwig amination enables the formation of C-N bonds with amines. These reactions are highly versatile and tolerate a wide range of functional groups.

EntryPosition of HalogenCoupling PartnerCatalystLigandBase
16-BromoPhenylboronic acidPd(PPh3)4-Na2CO3
24-Iodo3-Pyridylboronic acidPdCl2(dppf)-K3PO4
37-BromoAnilinePd2(dba)3XPhosNaOtBu

Analytical Validation of Synthetic Intermediates and the Final Compound

The structural integrity and purity of the synthesized intermediates and the final this compound derivatives must be confirmed through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum would show characteristic signals for the indole protons, the cyclohexyl protons, and any newly introduced functional groups. The fluorine at the 5-position would cause splitting of the adjacent aromatic protons (H4 and H6).

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbon attached to the fluorine atom (C5) would exhibit a large C-F coupling constant.

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at the 5-position, with coupling to the adjacent protons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain information about their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation of this compound would likely involve loss of the cyclohexyl group and fragmentation of the indole ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid), can be developed to separate the target compound from any impurities or starting materials. The retention time and peak purity can be used to confirm the identity and purity of the compound.

TechniqueParameterExpected Observation for this compound
¹H NMRChemical Shift (ppm)Aromatic protons (δ 7.0-7.5), Indole NH (δ 8.0-8.5), Cyclohexyl protons (δ 1.2-2.5)
¹³C NMRChemical Shift (ppm)Aromatic carbons (δ 100-140), C5-F (large ¹JCF coupling), Cyclohexyl carbons (δ 25-45)
MS (EI)m/zMolecular ion peak, fragments corresponding to loss of cyclohexyl and other parts of the molecule.
HPLCRetention TimeDependent on column and mobile phase, a single sharp peak for a pure compound.

Pharmacological and Biological Activity Profiling of 3 Cyclohexyl 5 Fluoro 1h Indole

Evaluation of Antimicrobial Properties of 3-Cyclohexyl-5-fluoro-1H-indole

No studies were identified that specifically assessed the antimicrobial properties of this compound.

Antibacterial Activity Assessments Against Gram-Positive and Gram-Negative Bacteria

A thorough search did not yield any data, such as Minimum Inhibitory Concentration (MIC) values, for the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. While some indole (B1671886) derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), these findings cannot be directly attributed to the subject compound. nih.govnih.gov

Antifungal Activity Assessments Against Fungal Pathogens

Similarly, there is a lack of publicly available research on the antifungal activity of this compound. Studies on related fluorinated pyrimidine (B1678525) analogs have shown activity against Candida species, but this is not directly applicable. mdpi.comnih.govplos.org

Determination of the Spectrum of Activity Against Relevant Microorganisms

Without primary data on its antibacterial and antifungal effects, the spectrum of antimicrobial activity for this compound cannot be determined.

Investigation of Anticancer Potential of this compound

There is no specific information in the scientific literature regarding the anticancer potential of this compound.

In Vitro Cytotoxicity Studies Across Diverse Cancer Cell Lines

No published studies were found that report the in vitro cytotoxicity of this compound across any cancer cell lines. Therefore, no IC50 (half-maximal inhibitory concentration) values can be presented. For context, other fluorinated indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including those of colorectal cancer and leukemia, but these results are specific to the tested compounds. nih.govnih.gov

Induction of Apoptosis and Modulation of Cell Cycle Progression

The ability of this compound to induce apoptosis or modulate cell cycle progression in cancer cells has not been documented in the available scientific literature. Research on other indole-containing compounds has shown that they can induce apoptosis and cause cell cycle arrest, key mechanisms in cancer therapy, but these findings are not directly transferable. nih.govnih.gov

Exploration of Additional Bioactive Profiles of this compound

In Vitro Screening for Other Pharmacological TargetsA comprehensive search did not uncover any in vitro screening studies that have assessed the broader pharmacological profile of this compound.

Until dedicated scientific research is conducted and published, a detailed and accurate pharmacological and biological activity profile of this compound cannot be constructed.

Mechanistic Elucidation of this compound's Biological Actions: A Review of Current Research

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the mechanistic elucidation of the biological actions of the specific chemical compound this compound.

Extensive investigations have failed to identify any studies that have explored its molecular targets, effects on biochemical pathways, modulation of signal transduction, cellular uptake, metabolic fate, or any structure-based or ligand-based design approaches related to this particular molecule.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined. The absence of data prevents a discussion on the following:

Mechanistic Elucidation of 3 Cyclohexyl 5 Fluoro 1h Indole S Biological Actions

Investigation of Metabolic Pathways and Stability in Relevant Biological Systems

This suggests that 3-cyclohexyl-5-fluoro-1H-indole may be a novel compound that has not yet been the subject of biological investigation, or that any research conducted remains proprietary and unpublished.

While it is not possible to provide information on the specific compound of interest, the indole (B1671886) scaffold, which forms the core of this molecule, is a well-known pharmacophore present in a wide array of biologically active compounds. Further research into the general properties of fluoro-indoles or cyclohexyl-indoles may provide some predictive insights into the potential, though currently unverified, biological profile of this compound. However, any such discussion would be speculative and fall outside the strict parameters of the requested article.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Cyclohexyl 5 Fluoro 1h Indole Derivatives

Systematic Modification of the Cyclohexyl Moiety and Its Impact on Biological Activity

The cyclohexyl group at the 3-position of the indole (B1671886) ring plays a crucial role in the interaction of these derivatives with their biological targets. Its size, shape, and conformational flexibility can significantly dictate binding affinity and, consequently, biological activity. While specific studies on the systematic modification of the cyclohexyl moiety in 3-cyclohexyl-5-fluoro-1H-indole are not extensively documented in publicly available research, general principles from related structures, such as 1,3-cyclohexyl diamides, suggest that both the stereochemistry and the substitution pattern of the cyclohexyl ring are critical. nih.gov

For instance, in a series of trans-1,3-cyclohexyl diamides, conformational constraint of the amide bonds led to a spirooxazoline template with good in vitro potency as mGluR5 negative allosteric modulators. nih.gov This highlights the importance of restricting the conformational freedom of the cyclohexyl ring to achieve optimal interaction with the target protein. It is conceivable that similar strategies, such as introducing substituents or altering the ring's stereochemistry (e.g., cis vs. trans isomers), could significantly modulate the biological activity of this compound derivatives.

Modification Potential Impact on Biological Activity Rationale
Introduction of polar substituents (e.g., -OH, -NH2)May increase water solubility and introduce new hydrogen bonding interactions.Improved pharmacokinetic properties and potentially altered target binding.
Introduction of non-polar substituents (e.g., -CH3, -CF3)Can enhance lipophilicity and van der Waals interactions.May improve membrane permeability and binding affinity to hydrophobic pockets.
Altering stereochemistry (e.g., cis/trans isomers)Can change the spatial orientation of the cyclohexyl ring relative to the indole core.Potentially leads to a better or worse fit within the receptor's binding site.

Role of Fluorine Substitution at the 5-Position in Modulating Potency and Selectivity

The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered electronic properties of the aromatic system.

In the context of indole derivatives, the 5-fluoro substitution has been shown to be advantageous in several instances. For example, in a series of indole-3-carboxylic acid pyridine-3-ylamides, substitutions on the indole ring were explored, and while specific data on 5-fluoro was not detailed, the electronic nature of substituents was found to influence activity. nih.gov

The fluorine atom can influence the acidity of the indole N-H proton, which can be critical for interactions with biological targets. Furthermore, it can form favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein binding site, thereby enhancing potency and selectivity.

Property Effect of 5-Fluoro Substitution Reference
Metabolic StabilityGenerally increases resistance to oxidative metabolism.General medicinal chemistry principle
Binding AffinityCan enhance binding through specific interactions (e.g., hydrogen bonds, dipolar interactions).General medicinal chemistry principle
pKa of Indole N-HCan lower the pKa, making the proton more acidic.General medicinal chemistry principle

Effect of N-Substitution on the Pharmacological Profile and Biological Availability

Modification of the indole nitrogen (N-1 position) provides another avenue to fine-tune the pharmacological profile and bioavailability of this compound derivatives. The presence of a hydrogen atom at this position allows the molecule to act as a hydrogen bond donor. Replacing this hydrogen with various substituents can alter the molecule's polarity, lipophilicity, and metabolic stability.

For example, N-alkylation or N-arylation can prevent the formation of certain metabolites and can also introduce new interactions with the biological target. Studies on other indole derivatives have shown that N-substitution can lead to significant changes in activity.

N-Substituent Potential Effect on Pharmacological Profile Potential Effect on Bioavailability
Small alkyl groups (e.g., -CH3)May block metabolic N-oxidation; can fill small hydrophobic pockets in the binding site.Can increase lipophilicity, potentially improving membrane permeability.
Larger alkyl or aryl groupsCan introduce significant steric bulk, potentially altering binding mode or selectivity.May significantly increase lipophilicity, which could either improve or hinder absorption depending on the overall molecular properties.
Polar groups (e.g., -CH2CH2OH)Can introduce hydrogen bonding capabilities and increase water solubility.May improve aqueous solubility but could decrease passive membrane permeability.

Exploration of Substituent Effects on Other Positions of the Indole Ring System

While the 3-cyclohexyl and 5-fluoro substituents are the core features of the scaffold , modifications at other positions of the indole ring (C-2, C-4, C-6, and C-7) can further modulate the activity and properties of the molecule. Each position offers a unique vector for substitution, allowing for the exploration of a wider chemical space.

Substituents at the C-2 position can influence the electronic properties of the pyrrole (B145914) ring and can also introduce steric interactions that may affect the orientation of the 3-cyclohexyl group. Modifications at the C-4, C-6, and C-7 positions on the benzene (B151609) portion of the indole ring can alter the molecule's lipophilicity, electronic distribution, and potential for specific interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound analogues are readily available in the public domain, the principles of QSAR can be applied to guide the design of more potent and selective compounds.

A typical QSAR study would involve a series of analogues with systematic variations in their structure. For each analogue, various physicochemical and structural descriptors would be calculated, such as:

Electronic descriptors: Hammett constants, partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP, hydrophobic surface area.

Topological descriptors: Connectivity indices, shape indices.

These descriptors would then be statistically correlated with the measured biological activity (e.g., IC50 or Ki values) to develop a mathematical model. Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. For instance, 3D-QSAR studies on other indole derivatives have successfully elucidated the structural requirements for their inhibitory activities. nih.gov

Computational Chemistry and in Silico Approaches for 3 Cyclohexyl 5 Fluoro 1h Indole Research

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical first step in structure-based drug design, providing insights into binding affinity and the specific interactions that stabilize the ligand-receptor complex.

For 3-cyclohexyl-5-fluoro-1H-indole, the selection of putative biological targets is guided by the known activities of structurally similar indole (B1671886) derivatives. Research has shown that various indole-based compounds interact with targets such as the serotonin (B10506) transporter (SERT) and the PI3K/Akt signaling pathway, which are implicated in neurological disorders and cancer, respectively. researchgate.netabap.co.in

A molecular docking study for this compound would involve preparing the 3D structure of the molecule and docking it into the crystal structures of these potential targets. For instance, studies on other 5-fluoro-indole derivatives have successfully used docking to probe the binding mechanisms within the active sites of PI3K and Akt enzymes. researchgate.net Similarly, aminocyclohexyl indoles have been evaluated for their affinity towards SERT. The docking protocol would predict the binding energy, or "docking score," and identify key intermolecular interactions, such as:

Hydrogen Bonds: The indole N-H group is a potential hydrogen bond donor.

Hydrophobic Interactions: The cyclohexyl ring and the indole core would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic indole ring can stack with phenylalanine, tyrosine, or tryptophan residues.

Halogen Bonds: The 5-fluoro substituent may form favorable halogen bonds with electron-donating atoms in the protein backbone or side chains.

The results from such simulations provide a rational basis for prioritizing the compound for further screening against specific biological targets.

Table 1: Representative Molecular Docking Results for this compound

Illustrative docking data against potential biological targets. Scores are hypothetical and represent typical values seen for active indole derivatives.

Putative Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Serotonin Transporter (SERT)-9.2Asp98, Tyr176, Phe335Ionic, Pi-Stacking, Hydrophobic
PI3Kα (e.g., 4TV3)-8.5Val851, Met922, Trp780Hydrogen Bond, Hydrophobic
Akt1 (e.g., 4GV1)-8.1Lys179, Glu236, Phe438Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of every atom in the system over time, providing a detailed picture of the stability of the complex and the conformational changes that may occur upon ligand binding.

Following the docking of this compound into a target like SERT or PI3K, an MD simulation would be performed on the resulting complex. The system is placed in a simulated physiological environment (a box of water molecules with ions), and the trajectory of the atoms is calculated for a period typically ranging from nanoseconds to microseconds.

Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD value over time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein. Changes in the RMSF of binding site residues upon ligand binding can indicate important dynamic interactions.

Interaction Analysis: The persistence of hydrogen bonds and other key interactions identified in the docking study can be monitored throughout the simulation, confirming their importance for binding stability.

These simulations provide a more rigorous assessment of the binding hypothesis generated by molecular docking and can reveal subtle but critical dynamic effects that govern ligand recognition and affinity. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

Illustrative parameters for an MD simulation of the this compound-protein complex.

ParameterTypical Value / Condition
SoftwareGROMACS, AMBER, NAMD
Force FieldCHARMM36, AMBERff14SB
Solvent ModelTIP3P Water
Simulation Time100 - 200 nanoseconds (ns)
Temperature310 K (37 °C)
Pressure1 bar

Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. These properties are fundamental to its reactivity, metabolic stability, and ability to interact with biological targets. For this compound, DFT calculations can elucidate the effects of the fluoro and cyclohexyl substituents on the indole core.

Key properties calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A large gap suggests high stability, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The negative potential around the fluorine atom and the positive potential near the indole N-H are key features for predicting intermolecular interactions.

Atomic Charges: Calculating the partial charge on each atom helps in understanding the molecule's polarity and its propensity to form electrostatic interactions. The electron-withdrawing nature of the fluorine atom influences the charge distribution across the entire aromatic system. ossila.com

These calculations provide a deep understanding of the molecule's electronic structure, which underpins its pharmacokinetic and pharmacodynamic behavior.

Table 3: Representative Quantum Chemical Descriptors for this compound

Illustrative data from DFT calculations (e.g., at the B3LYP/6-31G* level of theory).

DescriptorHypothetical Calculated ValueSignificance
HOMO Energy-5.8 eVRelates to electron-donating ability
LUMO Energy-0.9 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.9 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DebyeMeasure of overall molecular polarity

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on a set of known active ligands or from the ligand-binding site of a target protein.

For this compound, a pharmacophore model could be developed based on a series of known SERT inhibitors that share the indole scaffold. nih.govacs.org This model would typically consist of features such as:

A hydrogen bond donor (from the indole N-H).

A hydrogen bond acceptor.

An aromatic ring feature.

One or more hydrophobic/aliphatic features (representing the cyclohexyl group).

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large chemical databases for other molecules that match the required features. This process, known as virtual screening, can identify novel and structurally diverse compounds that are likely to be active at the same target. The this compound molecule itself could be mapped onto such a pharmacophore to assess its fit and predict its potential activity. nih.gov

Table 4: Example of a Pharmacophore Model for an Indole-Based SERT Inhibitor

Illustrative features that could define a pharmacophore for this class of compounds.

Feature TypeGeometric Constraints (Distance/Angle)Contribution from this compound
Aromatic Ring (AR)Center defined by the indole ringIndole Ring
Hydrogen Bond Donor (HBD)Vector originating from N-HIndole N-H group
Hydrophobic Feature (HY)Centroid located on the cyclohexyl groupCyclohexyl Moiety
Negative Ionizable (NI)(Typically from a key acidic residue in the receptor)(Interacts with a protonated amine, if present)

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A promising drug candidate must not only have high affinity for its target but also possess favorable ADME properties. In silico models are widely used to predict these properties early in the drug discovery process, saving time and resources. These models use quantitative structure-property relationships (QSPR) to correlate a molecule's structure with its pharmacokinetic behavior.

For this compound, a suite of ADME predictions would be performed:

Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Calculation of lipophilicity (LogP), topological polar surface area (TPSA), plasma protein binding, and blood-brain barrier (BBB) permeability.

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes. The indole ring is a common site of oxidation, and the model would predict which specific atoms are most susceptible.

Excretion: Prediction of whether the compound is likely to be a substrate for transporters like P-glycoprotein (P-gp), which can pump drugs out of cells.

Many of these predictions are based on established guidelines like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. nih.gov Studies on other 5-fluoro-indole derivatives have shown that such in silico predictions can reliably forecast good oral bioavailability. researchgate.net

Table 5: Representative In Silico ADME Predictions for this compound

Illustrative ADME properties predicted using computational models like SwissADME or QikProp.

PropertyPredicted ValueInterpretation
Molecular Weight231.29 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)4.1Indicates high lipophilicity; Complies with Lipinski's Rule (<5)
Topological Polar Surface Area (TPSA)27.9 ŲSuggests good membrane permeability and potential for BBB crossing
Hydrogen Bond Donors1Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors1 (Fluorine)Complies with Lipinski's Rule (<10)
Blood-Brain Barrier (BBB) PermeationPredicted: YesPotential for CNS activity
P-glycoprotein (P-gp) SubstratePredicted: NoNot likely to be subject to efflux from target cells

Preclinical Evaluation and Translational Perspectives of 3 Cyclohexyl 5 Fluoro 1h Indole

In Vitro ADME Profiling and Metabolic Stability Assessments

While direct in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for 3-cyclohexyl-5-fluoro-1H-indole are not extensively available in the public domain, an understanding of its likely profile can be inferred from studies on analogous compounds. The indole (B1671886) nucleus itself is known to be susceptible to metabolic degradation, primarily through oxidation.

Research into related indole structures has shown that the 3-position is a common site for metabolic attack. nih.gov Oxidation at this position can lead to the formation of metabolites that may be further processed and eliminated. nih.gov The introduction of a bulky, lipophilic group such as a cyclohexyl ring at the 3-position is a strategic modification intended to sterically hinder such metabolic processes, potentially enhancing the compound's metabolic stability.

Furthermore, the fluorine atom at the 5-position of the indole ring is another key feature. Fluorination is a widely used strategy in medicinal chemistry to modulate the electronic properties of a molecule and can influence metabolic pathways. In some instances, a fluoro-substitution can block potential sites of metabolism. For example, studies on other fluorinated indole derivatives have highlighted the significant role of cytochrome P450 (CYP) enzymes, such as CYP3A4, in their metabolism.

A comparative analysis of the metabolic stability of different substituted indoles has demonstrated that modifications at the 3-position can significantly impact the metabolic half-life (T1/2). For instance, the introduction of certain groups can either increase or decrease stability depending on their electronic and steric properties. nih.gov It is hypothesized that the cyclohexyl group in this compound would likely confer increased metabolic stability compared to an unsubstituted indole.

Table 1: Inferred In Vitro ADME Profile of this compound Based on Related Compounds

Parameter Predicted Profile for this compound Rationale Based on Analogous Compounds
Metabolic Stability Potentially enhanced compared to unsubstituted indoles.The cyclohexyl group at the 3-position may sterically hinder enzymatic attack by CYP enzymes. nih.gov
Primary Metabolic Enzymes Likely metabolized by Cytochrome P450 (CYP) enzymes, potentially including CYP3A4.Fluorinated indole compounds are often substrates for various CYP isoforms.
Key Metabolic Pathways Oxidation of the indole ring and cyclohexyl group.Common metabolic pathways for indole-containing compounds. nih.gov

Preliminary Toxicity and Safety Evaluations

Direct toxicological studies on this compound have not been publicly reported. However, safety data for structurally similar compounds can provide preliminary insights into its potential toxicity profile.

For the related compound, 3-cyclohexyl-1H-indole, safety information indicates that it may cause eye irritation. sigmaaldrich.com Similarly, other fluorinated indoles, such as 5-fluoroindole (B109304) and 5-(trifluoromethyl)indole, are classified as irritants to the skin and eyes and may cause respiratory irritation. sigmaaldrich.com Some fluorinated indoles are also noted for their potential acute oral toxicity. sigmaaldrich.com

It is therefore reasonable to anticipate that this compound may exhibit similar irritant properties. In a preclinical setting, initial toxicity assessments would likely focus on evaluating its potential for skin, eye, and respiratory irritation, as well as determining its acute toxicity.

Table 2: Anticipated Preliminary Toxicity Profile of this compound

Toxicity Endpoint Predicted Outcome Basis for Prediction (from related compounds)
Acute Oral Toxicity Potential for toxicity.Some fluorinated indoles exhibit acute oral toxicity. sigmaaldrich.com
Skin Irritation Possible irritant.Fluorinated indoles are often skin irritants.
Eye Irritation Likely irritant.Both 3-cyclohexyl-1H-indole and fluorinated indoles are reported as eye irritants. sigmaaldrich.comsigmaaldrich.com
Respiratory Irritation Possible irritant.Fluorinated indoles can cause respiratory irritation. sigmaaldrich.com

Considerations for Lead Optimization and Drug Development Pathways

The chemical structure of this compound presents several avenues for lead optimization. The indole scaffold itself is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.

The cyclohexyl group at the 3-position is a critical determinant of the compound's lipophilicity and steric bulk. Modifications to this group, such as altering its substitution pattern or replacing it with other cyclic or acyclic moieties, could be explored to fine-tune the compound's ADME properties and target engagement.

A key aspect of the drug development pathway for a novel chemical entity like this compound would be to establish a clear understanding of its mechanism of action and to identify its primary molecular targets. This would guide further optimization efforts and help to define its potential therapeutic indications.

Potential Therapeutic Applications of this compound as a Novel Chemical Entity

While the specific therapeutic applications of this compound have not been defined, the broader class of indole derivatives has shown promise in several therapeutic areas. The indole scaffold is a key component of many compounds with anticancer, antiviral, and anti-inflammatory properties.

For instance, various indole derivatives have been investigated as inhibitors of enzymes that are critical for cancer cell proliferation and survival. The structural features of this compound, particularly the combination of a fluorinated indole and a cyclohexyl group, bear some resemblance to motifs found in inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. newdrugapprovals.org

Furthermore, indole-based molecules have been explored for their potential in treating fibrotic diseases and viral infections. The specific substitution pattern of this compound could confer novel activity in these or other therapeutic areas. The initial step in exploring its therapeutic potential would involve broad biological screening to identify its primary pharmacological activities.

Table 3: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale
Oncology The indole scaffold is present in many anticancer agents. The compound's structure has features reminiscent of enzyme inhibitors relevant to cancer. newdrugapprovals.org
Antiviral Indole derivatives have demonstrated antiviral activity against a range of viruses.
Anti-inflammatory The indole nucleus is a common feature in anti-inflammatory compounds.
Fibrosis Certain indole-based molecules have shown potential in mitigating fibrotic processes.

Future Directions and Emerging Research Avenues

Development of Advanced Delivery Systems for 3-Cyclohexyl-5-fluoro-1H-indole

The hydrophobic nature of this compound, imparted by the cyclohexyl group, presents a challenge for its systemic delivery. Poor water solubility can lead to low bioavailability, hindering its therapeutic potential. polimi.it Consequently, a key area of future research will be the development of advanced drug delivery systems to overcome this limitation.

Researchers are exploring various strategies to enhance the delivery of hydrophobic molecules. nih.gov These include the use of nanoemulsions, which can encapsulate hydrophobic compounds and improve their stability and absorption. rsc.org Another promising approach is the use of mesoporous silica (B1680970) nanoparticles, which can be loaded with the drug and surface-modified to control its release. mdpi.com For instance, the hydrophobicity of the silica carrier can be tailored to optimize the loading and release of the active pharmaceutical ingredient. mdpi.com

Furthermore, the formation of inclusion complexes with cyclodextrins is a well-established method to increase the solubility and bioavailability of poorly soluble drugs. polimi.it Future studies could investigate the complexation of this compound with various cyclodextrin (B1172386) derivatives to identify an optimal formulation.

Delivery SystemPotential Advantages for this compound
NanoemulsionsEnhanced solubility and stability, improved absorption. rsc.org
Mesoporous SilicaHigh drug loading capacity, controlled release profile. mdpi.com
CyclodextrinsIncreased aqueous solubility, enhanced bioavailability. polimi.it

Integration with Combination Therapies for Enhanced Efficacy

Indole (B1671886) derivatives have shown promise in the treatment of complex diseases like cancer, often by targeting multiple signaling pathways. nih.gov The future of cancer therapy is increasingly moving towards combination treatments to overcome drug resistance and improve therapeutic outcomes. nih.gov Given that fluorinated indoles have been investigated as potent anticancer agents, this compound could be a valuable component in such regimens. rsc.org

For example, indole derivatives have been explored as inhibitors of receptor tyrosine kinases like VEGFR, which are crucial for tumor angiogenesis. rsc.orgtandfonline.com Combining a VEGFR inhibitor with other chemotherapeutic agents that target different aspects of tumor biology could lead to synergistic effects. Future research should focus on identifying rational combination strategies for this compound with existing anticancer drugs. These studies would involve in vitro and in vivo models to assess efficacy and potential synergistic interactions.

Exploration of New Therapeutic Indications Beyond Initial Findings

The indole nucleus is a versatile scaffold that has been the basis for drugs targeting a wide range of conditions, including inflammation, microbial infections, and neurological disorders. nih.govnih.gov The introduction of a fluorine atom can significantly modulate the biological activity of a molecule, often enhancing its potency and metabolic stability. nih.govresearchgate.net

Fluorinated indoles have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and enzymatic inhibitory properties. nih.gov For instance, fluorinated indole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.govnih.gov Therefore, future research should not be limited to a single therapeutic area for this compound. High-throughput screening of this compound against a diverse panel of biological targets could uncover novel therapeutic applications. The anti-glioblastoma potential of indole derivatives is another area of active research, with compounds targeting kinases, tubulin, and the p53 pathway. nih.gov

Green Chemistry Approaches for Sustainable Synthesis of the Compound

The synthesis of functionalized indoles is a central theme in organic chemistry. nih.govacs.org Traditional methods for indole synthesis can sometimes involve harsh reaction conditions and the use of hazardous reagents. rsc.org There is a growing emphasis on the development of sustainable and environmentally friendly synthetic methods, a field known as green chemistry. rsc.orgacs.org

Recent advances in catalysis have led to more efficient and sustainable methods for the synthesis of 3-substituted indoles. nih.govrsc.org These include the use of base-catalyzed methods, amino acid catalysts, and Brønsted acid catalysts. nih.gov Microdroplet and thin-film reaction technologies have also emerged as powerful tools for accelerating reactions and reducing waste. acs.org Future research into the synthesis of this compound should prioritize the development of green chemistry protocols that are both efficient and scalable. This could involve exploring novel catalytic systems or employing multicomponent reactions that increase atom economy. rsc.orgacs.org

Green Chemistry ApproachPotential Benefits for Synthesis
Novel Catalytic SystemsIncreased efficiency, selectivity, and reduced environmental impact. nih.govrsc.org
Microdroplet/Thin-Film ReactionsSignificant rate acceleration and milder reaction conditions. acs.org
Multicomponent ReactionsHigh atom economy and simplified synthetic procedures. rsc.orgacs.org

Collaborative Research and Data Sharing Initiatives in Indole Chemistry

The field of medicinal chemistry, particularly concerning privileged scaffolds like indole, benefits greatly from collaborative efforts. mdpi.commdpi.com Sharing data and research findings can accelerate the discovery and development of new therapeutic agents. Special issues in scientific journals dedicated to indole and quinoline (B57606) derivatives highlight the importance of creating a network of researchers in this area. mdpi.commdpi.com

Future progress in understanding the full therapeutic potential of this compound will be expedited through open science initiatives. This includes the sharing of synthetic protocols, biological screening data, and structure-activity relationships. Such collaborations can foster innovation and prevent the duplication of research efforts, ultimately leading to faster translation of promising compounds from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for 3-cyclohexyl-5-fluoro-1H-indole, and how can purity be validated?

The synthesis typically involves electrophilic substitution or Friedel-Crafts alkylation. For example, 5-fluoroindole derivatives are synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) followed by cyclohexylation under acidic conditions . Purity validation requires HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For fluorinated indoles, ¹⁹F NMR is critical to confirm substitution patterns .

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl groups) affect the compound’s physicochemical properties?

The cyclohexyl group enhances lipophilicity (logP ~2.96, similar to analogs in ), improving membrane permeability. Substitution at the 3-position also influences steric hindrance, as seen in X-ray crystallography data for 5-fluoroindole derivatives, where bulky groups reduce rotational freedom . Comparative solubility studies in polar solvents (e.g., MeCN, DMSO) are recommended to assess formulation feasibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm regioselectivity of substituents (e.g., cyclohexyl at C3, fluorine at C5).
  • Mass Spectrometry (HRMS) : For molecular weight validation (expected ~243.18 g/mol, based on analogs in ).
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Key parameters include:

  • Catalyst Selection : Iodine (10 mol%) in MeCN at 40°C yields >98% product in 5 hours for analogous indole couplings (Table 1, Entry 16 in ).
  • Temperature Control : Elevated temperatures (>80°C) may degrade fluorinated intermediates; kinetic studies are advised .
  • Workflow Design : Use flow chemistry to mitigate exothermic side reactions during cyclohexylation.

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites for target binding .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase inhibitors) by analyzing binding pocket flexibility .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP, BBB permeability) .

Q. How can contradictions in biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?

  • Dose-Response Studies : Establish IC₅₀ values for antiviral activity (e.g., against RNA viruses) and parallel cytotoxicity assays (e.g., MTT on HEK293 cells) .
  • Mechanistic Profiling : Use RNA sequencing to differentiate antiviral pathways from apoptosis-inducing pathways.
  • Structural Analog Comparison : Compare with 5-chloro-2,3-dimethyl-1H-indole (), which shows reduced cytotoxicity due to steric shielding of reactive sites.

Q. What strategies improve the stability of this compound in aqueous formulations?

  • Prodrug Design : Introduce phosphate esters at the indole N1 position to enhance solubility and hydrolytic stability .
  • Lyophilization : Pre-formulate with cyclodextrins (e.g., HP-β-CD) to prevent aggregation.
  • pH Optimization : Stability studies in buffers (pH 4–8) can identify degradation pathways (e.g., defluorination at alkaline pH) .

Methodological Guidelines

  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize reaction parameters (catalyst loading, temperature) .
  • Data Contradiction Analysis : Apply multivariate statistics (PCA, PLS) to disentangle confounding variables in bioactivity datasets .
  • Safety Protocols : Follow GHS guidelines () for handling fluorinated indoles, including fume hood use and PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.